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Azido-PEG11-amine

Cat. No.: B8265961
M. Wt: 571.7 g/mol
InChI Key: XSNNFLVNOIPCFW-UHFFFAOYSA-N
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Description

Contextualization within Modern Bioconjugation and Bioorthogonal Chemistry Paradigms

Modern bioconjugation aims to selectively and efficiently link biomolecules (such as proteins, peptides, or antibodies) to other molecules, surfaces, or nanoparticles while preserving the biological activity of the biomolecule. Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.net Azido-PEG11-amine plays a crucial role in these paradigms by providing reactive handles that participate in highly selective and efficient coupling reactions. biochempeg.comchemimpex.com

The azide (B81097) functional group is a key component in 'click chemistry', a set of highly reliable and selective reactions. biochempeg.comchemimpex.commedchemexpress.com The most prominent click chemistry reaction involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. biochempeg.commedchemexpress.com Additionally, the azide group can participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like cyclooctynes (e.g., DBCO or BCN), which is particularly valuable for in situ bioconjugation in biological environments where copper ions might be toxic or interfere with metal-containing biomolecules. biochempeg.comresearchgate.netmedchemexpress.comconfluore.com

The amine group on this compound provides another orthogonal reactive handle. Primary amines are highly reactive with various functional groups, including carboxylic acids, activated esters (such as NHS esters), and carbonyl compounds (ketones and aldehydes), forming stable amide or imine bonds. cd-bioparticles.netbiochempeg.combroadpharm.com This dual reactivity allows for sequential or simultaneous conjugation strategies.

Significance of Heterobifunctional Linkers in Modular Synthesis Strategies

Heterobifunctional linkers are molecules possessing two distinct reactive functional groups at opposite ends. This compound is a prime example of a heterobifunctional linker, featuring an azide at one terminus and an amine at the other. biochempeg.comhuatengsci.com The significance of such linkers lies in their ability to bridge two different molecules or surfaces through distinct chemical reactions, enabling modular synthesis strategies.

In modular synthesis, complex molecular architectures are assembled from simpler building blocks using highly specific coupling reactions. Heterobifunctional linkers like this compound allow researchers to selectively attach one molecule to the amine end and a different molecule to the azide end, or to attach the linker to two different sites on the same molecule or surface. This orthogonal reactivity ensures controlled conjugation, preventing unwanted side reactions or polymerization that might occur with homobifunctional linkers.

The PEG chain in this compound acts as a flexible spacer between the two reactive ends. This spacer is hydrophilic, increasing the solubility of conjugated molecules in aqueous solutions and reducing non-specific binding, which is particularly important in biological applications. cd-bioparticles.netchemimpex.combroadpharm.com The length of the PEG chain (11 units in this case) influences the distance between the conjugated entities and can affect the flexibility and presentation of biomolecules.

Overview of this compound as a Versatile Chemical Building Block

This compound's structure, combining an azide group, a PEG11 spacer, and an amine group, makes it a highly versatile building block in various chemical and biological applications. huatengsci.comchemimpex.com Its heterobifunctional nature allows for the creation of diverse conjugates with precise control over the attachment points.

The azide group is primarily utilized in click chemistry reactions, enabling conjugation with alkyne-functionalized molecules. biochempeg.commedchemexpress.com The amine group can be coupled with activated carboxylic acids, NHS esters, or carbonyls. cd-bioparticles.netbiochempeg.combroadpharm.com This orthogonal reactivity allows for the stepwise functionalization of different molecules onto the PEG scaffold.

For instance, a molecule can be first coupled to the amine group via amide bond formation, and then a second molecule can be attached to the azide group via click chemistry, or vice versa. This sequential approach is invaluable for synthesizing complex conjugates, such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), or functionalized nanoparticles. biochempeg.comhuatengsci.commedchemexpress.com

Research Rationale and Scope of Applications

The research rationale behind using this compound stems from the need for efficient, selective, and biocompatible methods to create conjugates for a wide range of applications. Its heterobifunctional nature and the properties of the PEG spacer address these requirements.

The scope of applications for this compound is broad and includes:

Bioconjugation: Attaching biomolecules like proteins, peptides, antibodies, and nucleic acids to solid supports, surfaces, or other molecules for applications in diagnostics, assays, and protein immobilization. chemimpex.comlookchem.com

Drug Delivery: Synthesizing targeted drug delivery systems by conjugating therapeutic agents or targeting ligands to nanoparticles, liposomes, or polymers. chemimpex.comcphi-online.com The PEG spacer enhances solubility and can improve pharmacokinetics. cd-bioparticles.netchemimpex.com

Nanotechnology: Functionalizing nanoparticles for various applications, including drug delivery, imaging, and sensing, by providing reactive sites for surface modification and conjugation with targeting ligands or imaging probes. chemimpex.comcphi-online.com

Development of PROTACs: Serving as a linker component in the synthesis of PROTACs, molecules designed to induce the degradation of target proteins. medchemexpress.combioscience.co.uk The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.com

Materials Science: Modifying polymer surfaces or synthesizing functionalized polymers for coatings, adhesives, and other advanced materials. chemimpex.com

Diagnostics: Developing sensitive diagnostic tools and assays by conjugating detection molecules to probes or surfaces. chemimpex.comchemimpex.com

The versatility and specific reactivity of this compound make it a valuable tool in these diverse research areas, enabling the creation of novel and complex molecular constructs.

Table 1: Key Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC₂₄H₅₀N₄O₁₁ biochempeg.comhuatengsci.comuni.luuni.lulabsolu.catcichemicals.com
Molecular Weight570.7 g/mol biochempeg.comhuatengsci.comlabsolu.catcichemicals.com
CAS Number1800414-71-4 cd-bioparticles.netbiochempeg.comhuatengsci.combroadpharm.commedchemexpress.comcphi-online.combioscience.co.uktcichemicals.comchemicalbook.com
Functional GroupsAzide (N₃), Primary Amine (NH₂) cd-bioparticles.netbiochempeg.comhuatengsci.com
PEG Spacer Length11 ethylene (B1197577) glycol units cd-bioparticles.netbiochempeg.comhuatengsci.comchemimpex.com
SolubilityWater soluble (Hydrophilic PEG chain) cd-bioparticles.nethuatengsci.comchemimpex.combroadpharm.com
Reactivity (Azide)Click Chemistry (CuAAC with Alkynes, SPAAC with strained Alkynes like DBCO/BCN) biochempeg.comresearchgate.netmedchemexpress.comconfluore.com
Reactivity (Amine)Carboxylic acids, activated NHS esters, Carbonyls (Ketones, Aldehydes) cd-bioparticles.netbiochempeg.combroadpharm.com

Table 2: Example Research Applications Utilizing this compound (Based on Search Results)

Application AreaSpecific Use CaseRelevant Functional Group(s)
BioconjugationAttaching biomolecules (proteins, antibodies) to surfaces or other moleculesAzide (Click Chemistry), Amine
Drug DevelopmentSynthesis of new pharmaceutical compounds, Targeted drug delivery systemsAzide (Click Chemistry), Amine
NanotechnologyFabrication and functionalization of nanoparticlesAzide, Amine
DiagnosticsDevelopment of sensitive assays and diagnostic toolsAzide, Amine
PROTAC SynthesisServing as a linker in PROTAC moleculesAzide, Amine
Polymer ChemistrySynthesis of functionalized polymersAzide, Amine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51N4O11+ B8265961 Azido-PEG11-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N4O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h26H,1-25H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNFLVNOIPCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N4O11+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Azido Peg11 Amine

Strategies for Polyethylene Glycol (PEG) Backbone Functionalization

The synthesis of heterobifunctional PEG derivatives like Azido-PEG11-amine often involves the selective functionalization of a PEG backbone. This typically starts from a precursor PEG molecule and introduces the desired functional groups through a series of chemical transformations.

Introduction of Azide (B81097) Functionality

The azide group is a versatile functional handle for subsequent click chemistry reactions. Its introduction into a PEG chain is commonly achieved by converting a hydroxyl end group, often present in starting PEG materials, into a better leaving group, followed by nucleophilic substitution with azide.

One established method involves the conversion of a PEG hydroxyl group into a tosylate or mesylate ester. Tosylate groups, being good substrates for substitution reactions, can be displaced by sodium azide (NaN₃) to yield azide-terminated PEG mdpi.comsigmaaldrich.comresearchgate.net. This reaction is typically carried out in a suitable solvent like dry dimethylformamide (DMF) at elevated temperatures mdpi.com. For example, α-tosyl-ω-hydroxyl PEG can react with NaN₃ to produce α-azide-ω-hydroxyl PEG mdpi.com. The efficiency of this conversion and the quantitative introduction of the azide function can be confirmed by techniques such as ¹H-NMR spectroscopy mdpi.comresearchgate.net.

Another approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group, followed by modification of the other end and subsequent deprotection. For instance, an α-allyl-ω-hydroxyl PEG can be prepared and then modified to introduce the azide group acs.orgnih.gov.

Incorporation of Amine Functionality

The amine functionality is another critical reactive handle in this compound. Several strategies exist for introducing a primary amine group to a PEG chain.

One common method involves the reduction of a pre-installed azide group. Azides can serve as synthons for the preparation of amines mdpi.com. The reduction can be achieved through various methods, including the Staudinger reaction using triphenylphosphine (B44618) (PPh₃) nih.govresearchgate.netmdpi.comgoogle.com or hydrogenation over a palladium catalyst nih.gov. Another facile strategy involves reduction with zinc in the presence of ammonium (B1175870) chloride, which can be performed in non-anhydrous solvents nih.gov. This method has been shown to yield amino-terminated polyglycols with high end-group conversion and isolated yields nih.gov. The completeness of the azide reduction to amine can be confirmed by analytical techniques such as ¹³C-NMR researchgate.net.

Alternatively, amine terminated PEG can be prepared by nucleophilic substitution of a mesylate-terminated PEG using ammonia (B1221849) mdpi.comresearchgate.net. This method, however, can sometimes lead to the production of secondary and tertiary amine by-products, which can reduce the yield and complicate purification researchgate.netmdpi.com.

For the synthesis of heterobifunctional PEGs with a protected amine, ring-opening polymerization of ethylene oxide can be initiated with a molecule containing a protected amine, such as tert-butyl N-(2-oxiranylmethyl)carbamate, which introduces tert-butylated amine repeating units nih.gov. The protecting group can then be removed to reveal the free amine nih.gov.

Selective Protection and Deprotection Strategies in this compound Synthesis

In the synthesis of heterobifunctional molecules like this compound, where two different functional groups are present, selective protection and deprotection strategies are often crucial to ensure that reactions occur only at the desired site.

Advanced Synthetic Routes to Monodispersed Heterobifunctional PEG Derivatives

While traditional polymerization methods can yield polydisperse PEG with a range of molecular weights, the synthesis of monodispersed PEG derivatives, where each molecule has the exact same number of repeating ethylene glycol units, is often desired for applications requiring precise control over molecular size and properties. This compound, with its defined 11 ethylene glycol units, falls into this category of monodispersed PEGs. Achieving monodispersity and heterobifunctionality simultaneously requires advanced synthetic strategies.

Asymmetric Activation Techniques for PEG End-Group Functionalization

The synthesis of monodispersed heterobifunctional PEGs often relies on strategies that introduce asymmetry early in the synthetic pathway or employ techniques for selective functionalization of one end of a symmetrical PEG precursor.

One approach involves the asymmetric activation of one hydroxyl end group of a linear, symmetrical PEG. Selective monotosylation of symmetrical PEG is a key step in some versatile routes to synthesize heterobifunctional PEGs mdpi.comresearchgate.net. This selective activation allows for the subsequent conversion of the tosyl group into one desired functionality (e.g., azide via reaction with sodium azide), while the other hydroxyl end can be transformed into a different functional group (e.g., amine through various reduction or substitution methods) mdpi.comresearchgate.net. This strategy enables the synthesis of PEG derivatives with distinct functional groups at each terminus.

Another method for obtaining monodispersed PEGs involves iterative chemical synthesis, typically starting from inexpensive short PEG oligomers rsc.orgnih.gov. This step-by-step approach allows for precise control over the chain length and the introduction of specific functional groups at each end rsc.orgnih.gov. Techniques like iterative chain extension of a PEGylated core structure have been explored to produce highly monodisperse, heterobifunctional linear PEGs nih.govscilit.comresearchgate.net. These methods often involve protecting group strategies and purification steps to ensure the desired molecular structure and purity researchgate.net.

Chromatography-free synthetic methods for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which serve as intermediates for various heterobifunctional PEG derivatives, have also been developed, offering advantages in terms of simplicity and cost efficiency rsc.orgrsc.org. These methods highlight the ongoing efforts to develop efficient and scalable routes to precisely defined PEG linkers.

Methodologies for Purification of this compound and Its Precursors

Purification of this compound and its synthetic intermediates is essential to remove unreacted starting materials, reagents, and undesired by-products, ensuring the high purity required for many applications. Several chromatographic and non-chromatographic techniques are employed for this purpose.

Chromatographic methods are widely used for the purification of PEG derivatives, including those with azide and amine functionalities. These techniques leverage differences in properties such as polarity, size, and charge to separate compounds.

Column Chromatography: Silica (B1680970) gel chromatography is a common method for purifying PEG linkers and their precursors. Depending on the functional groups and the polarity of the compounds, normal-phase or reversed-phase silica gel can be used with appropriate solvent systems. For example, silica gel chromatography has been used to separate mono-azido products from diazido by-products during the synthesis of azido-terminated oligo(ethylene glycol) linkers. nih.gov Flash column chromatography on silica gel has also been described as a rapid and general method for purifying α-amino acid-N-carboxyanhydride (NCA) monomers, which could be relevant for peptide linkers attached to PEG chains. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the analysis and purification of PEG derivatives. It can be used to assess purity and isolate target compounds. researchgate.net Liquid chromatography under near critical conditions (LCCC) has been shown to separate PEGs and amino-substituted PEG derivatives based on the number of amino functional end groups, independent of molar mass, using reversed-phase columns. researchgate.net

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This can be useful for removing smaller impurities or aggregating species from the desired PEG product or its conjugates. acs.org

Non-chromatographic purification methods are also employed, often as initial steps or in conjunction with chromatography.

Precipitation: Precipitation is a simple and effective method for isolating PEG derivatives from reaction mixtures. The solubility of PEG compounds can be manipulated by changing the solvent or adding a non-solvent, causing the product to precipitate out. This is often used to remove excess salts or reagents. For instance, precipitation with diethyl ether is a common step in the purification of PEG intermediates and products. nih.govmdpi.comnih.gov Repeated precipitation can be used to enhance purity. acs.org

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible solvents. This is frequently employed to remove unwanted by-products, excess reagents, or inorganic salts from the organic phase containing the PEG product. Washing the organic phase with solutions of acid, base, or brine is a standard practice. mdpi.commdpi.comnih.gov

Dialysis: Dialysis is a technique used to remove small molecules and salts from larger molecules like PEG by selective diffusion through a semipermeable membrane. This is particularly useful for purifying PEGylated products or high molecular weight PEG linkers. cd-bioparticles.netacs.org

Rotary Evaporation: While not strictly a purification method, rotary evaporation is crucial for removing solvents after reaction or extraction steps, concentrating the product before further purification or characterization. nih.govmdpi.comnih.govpatsnap.com

Filtration: Filtration is used to remove solid impurities, precipitates, or drying agents (such as MgSO₄) from the reaction mixture or solutions of the product. nih.govmdpi.commdpi.comnih.gov

The choice of purification method or combination of methods depends on the specific synthesis route, the nature and quantity of impurities, and the required purity of the final this compound product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to confirm the structure and assess the purity of the synthesized and purified this compound and its precursors. cd-bioparticles.net

Table 1: Common Purification Methodologies for PEG Linkers and Precursors

MethodPrinciple of SeparationTypical ApplicationAdvantagesDisadvantages
Column ChromatographyPolarity, AdsorptionSeparation of components in a mixtureVersatile, applicable to various compoundsCan be time-consuming, solvent usage
HPLCPolarity, Size, Ionic InteractionHigh-resolution separation and analysisHigh purity, quantitative analysisEquipment cost, method development
Size Exclusion ChromatographySizeRemoval of aggregates and small moleculesGentle conditions for sensitive moleculesLimited resolution for similar-sized molecules
PrecipitationSolubility differencesIsolation of product from reaction mixture, salt removalSimple, cost-effective, large scale applicableMay not remove all impurities, product loss
ExtractionDifferential solubility in immiscible phasesRemoval of soluble impurities or by-productsRelatively simple, large scale applicableRequires suitable solvent system, multiple steps
DialysisSize exclusion through a membraneRemoval of small molecules and salts from larger PEGsGentle, effective for buffer exchangeSlow, not suitable for small molecules

Table 2: Characterization Techniques for Purified PEG Compounds

Chemical Reactivity and Orthogonal Functionalization with Azido Peg11 Amine

Azide (B81097) Reactivity in Bioorthogonal Click Chemistry

The azide moiety of Azido-PEG11-amine is a key functional group for bioorthogonal chemistry. nih.govnih.gov Azides are valued for being small, abiotic, and generally unreactive toward native biological functionalities, making them excellent chemical reporters for in vivo and in vitro applications. nih.govresearchgate.net The primary reactions involving the azide group in this context are cycloaddition reactions with alkynes, which are broadly categorized into two main types: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkeyne Cycloaddition (SPAAC). mdpi.combiochempeg.com Both reactions result in the formation of a stable triazole ring, covalently linking the azide-containing molecule to an alkyne-bearing partner. biochempeg.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it a cornerstone of click chemistry. nih.gov The mechanism involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide, such as the one present in this compound. biochempeg.comrsc.org While highly effective, the requirement of a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper ions. biochempeg.com

The kinetics of CuAAC reactions are influenced by several factors, including the concentrations of the reactants and the copper(I) catalyst. nih.gov In aqueous environments, which are crucial for biological applications, the reaction can be optimized by carefully controlling these parameters. nih.govacs.org Research has shown that the reaction rate can be significantly influenced by the choice of solvent and the presence of additives. For instance, studies on PEG-alkyne conjugates have demonstrated that the reaction yield can be optimized by adjusting pressure and temperature when using supercritical CO₂ as a solvent, offering a more environmentally friendly alternative to traditional organic solvents. nih.govacs.org In aqueous solutions, the use of water-soluble ligands is essential to stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation, thereby maintaining catalytic activity. jenabioscience.com

The reaction kinetics can exhibit different behaviors depending on the copper concentration. At catalytic concentrations, the reaction rate can be nearly zero-order with respect to the azide and alkyne concentrations, while at non-catalytic concentrations, it follows first-order kinetics. nih.gov The optimization of CuAAC for PEGylated molecules is critical, as the polymer chain can influence the accessibility of the reactive groups. Studies have shown that for the conjugation of a PEG-alkyne to an azide, optimal yields can be achieved under specific conditions, highlighting the importance of empirical optimization for each specific system. nih.govacs.org

Table 1: Factors Influencing CuAAC Reaction Kinetics in Aqueous Media
FactorEffect on Reaction Rate/YieldOptimization Strategy
Copper(I) ConcentrationDirectly influences the catalytic cycle and reaction order.Use of catalytic amounts to ensure efficiency while minimizing potential side reactions.
Ligand PresenceStabilizes Cu(I), enhances solubility, and accelerates the reaction.Employ water-soluble ligands like THPTA to maintain catalyst activity in aqueous buffers. mdpi.com
Solvent SystemAffects reactant solubility and catalyst stability.Utilize aqueous buffers for biocompatibility; consider co-solvents or alternative media like scCO₂ for specific applications. nih.govacs.org
Reactant ConcentrationInfluences reaction order and overall rate.Adjust concentrations based on kinetic studies to achieve desired reaction times and yields.

The design of ligands to chelate the copper(I) catalyst is a critical area of research for enhancing the efficiency and biocompatibility of CuAAC reactions. rsc.org Ligands serve to protect the copper from oxidation and disproportionation, increase its solubility in aqueous media, and accelerate the catalytic cycle. jenabioscience.comrsc.org Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris((1-benzyl-4-triazolyl)methyl)amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), have been instrumental in advancing CuAAC for bioconjugation. mdpi.com

Research into tripodal amine ligands has explored how variations in chelate arm length, donor groups, and steric hindrance affect CuAAC reactivity. rsc.org Studies have shown that reducing steric hindrance and using a relatively weakly binding ligand can increase the reactivity of the Cu(I) complexes. rsc.org However, this can also lead to a higher degree of oxidation. rsc.org Attaching PEG chains to the ligands has been investigated as a strategy to act as sacrificial reductants, protecting target biomolecules from oxidative damage. rsc.org The choice of ligand can significantly impact the reaction's success, especially when dealing with sterically hindered substrates or when performing reactions in complex biological media. acs.org

Emerging Azide Reactions for Chemoselective Ligation

The azide functional group is renowned for its bioorthogonal reactivity, meaning it can react selectively within complex biological systems without interfering with native biochemical processes. nih.govdntb.gov.uaui.ac.id While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction, several other emerging azide-based ligations have expanded the toolkit for chemoselective functionalization. researchgate.netvectorlabs.comcreative-biolabs.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a powerful metal-free alternative to CuAAC. eijppr.com It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DIBO), which reacts readily with azides at physiological temperatures and pH without the need for a cytotoxic copper catalyst. nih.govrsc.org The high reactivity is driven by the release of ring strain in the cyclooctyne. This makes SPAAC particularly suitable for applications in living cells and organisms where copper toxicity is a concern. nih.govresearchgate.net The reaction is very fast, in some cases reaching completion in minutes, and forms a stable triazole linkage. rsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike CuAAC which exclusively yields 1,4-disubstituted triazoles, ruthenium-catalyzed reactions can selectively produce 1,5-disubstituted triazoles. nih.gov This alternative regioselectivity provides access to different molecular architectures and can be crucial for structure-activity relationship studies. Catalysts like [Cp*RuCl(COD)] are effective for this transformation under mild conditions. nih.gov

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine (e.g., one with an ortho-ester group). nih.govthermofisher.comsigmaaldrich.com The initial reaction forms an aza-ylide intermediate which then rearranges in an intramolecular fashion to produce a stable amide bond, releasing nitrogen gas. nih.govthermofisher.combiosyn.com Like SPAAC, the Staudinger ligation is bioorthogonal and proceeds under mild, aqueous conditions, making it valuable for labeling biomolecules like proteins, lipids, and glycans in their native environment. nih.govnih.govbiosyn.comcreative-biolabs.com

ReactionKey ReactantCatalyst/ConditionsProduct LinkageKey Advantages
SPAACStrained Cyclooctyne (e.g., DIBO)None (Physiological temp/pH)TriazoleMetal-free, bioorthogonal, fast kinetics. rsc.org
RuAACTerminal AlkyneRuthenium Complex (e.g., [Cp*RuCl(COD)])1,5-disubstituted TriazoleAlternative regioselectivity to CuAAC. nih.gov
Staudinger LigationEngineered PhosphineNone (Aqueous environment)AmideBioorthogonal, forms a native amide bond. nih.govbiosyn.com

Amine Reactivity in Bioconjugation and Derivatization Reactions

The primary amine of this compound is a potent nucleophile, making it a versatile handle for a multitude of conjugation reactions. thermofisher.com In proteins, primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.comaatbio.com These groups are typically located on the protein surface and are readily accessible for modification under physiological or slightly basic conditions (pH 7.2-9). thermofisher.comaatbio.com

Amide Bond Formation via Carbodiimide (B86325) Coupling (e.g., EDC/NHS) Research

One of the most common methods for modifying primary amines is through the formation of a stable amide bond with a carboxylic acid. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The mechanism proceeds in two steps:

Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.

Coupling: This intermediate is susceptible to hydrolysis, which can reverse the activation. To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester is less prone to hydrolysis than the O-acylisourea. The NHS ester then reacts efficiently with the primary amine of this compound to form a stable amide bond, releasing NHS. thermofisher.com

This chemistry is widely used to couple proteins, peptides, or any molecule with an available carboxyl group to amine-containing linkers like this compound.

Reductive Amination Applications

Reductive amination provides a robust method for covalently linking the amine group of the PEG linker to a molecule containing an aldehyde or ketone. The reaction involves two key stages:

Schiff Base Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone, forming a reversible imine (or Schiff base) intermediate with the loss of a water molecule. rsc.orgmdpi.com

Reduction: The unstable imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent. rsc.org Sodium cyanoborohydride (NaBH₃CN) has historically been a popular choice due to its ability to reduce imines much faster than it reduces aldehydes or ketones. rsc.orgresearchgate.net More recently, non-toxic alternatives like 2-picoline borane (B79455) have been introduced to avoid the generation of cyanide byproducts. researchgate.net

This method is particularly useful for modifying glycoproteins after periodate (B1199274) oxidation of their sugar moieties to create aldehydes, or for conjugating molecules that naturally possess or can be engineered to contain an aldehyde group. nih.govrsc.org

Michael Addition Strategies with Amine Functionality

The Michael addition, or conjugate addition, is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com Common Michael acceptors include maleimides, acrylates, and vinyl sulfones. The primary amine of this compound can act as the nucleophile (Michael donor), attacking the β-carbon of the activated alkene. masterorganicchemistry.comorganic-chemistry.org

This reaction proceeds under mild conditions, often at physiological pH, and results in the formation of a stable carbon-nitrogen bond. nih.gov The aza-Michael ligation is chemoselective and can be performed in the presence of other functional groups, making it a valuable tool for protein modification and hydrogel formation. nih.govresearchgate.net

Selective Reactions with Carbonyl Groups

As mentioned in the context of reductive amination, primary amines react readily with aldehydes and ketones to form imines. rsc.orgacs.org While this reaction is often the first step toward a stable secondary amine via reduction, the imine linkage itself can be useful in certain contexts, particularly when forming more stable derivatives like oximes or hydrazones.

However, for the primary amine of this compound, the most direct application is the formation of a Schiff base with an aldehyde or ketone. mdpi.combiosyn.com The reaction is typically performed under mild aqueous conditions. The stability of the resulting imine bond can be influenced by pH and the structure of the reactants. For most bioconjugation applications, subsequent reduction is preferred to ensure long-term stability of the conjugate. mdpi.com

ReactionAmine Reacts With...Key ReagentsProduct LinkageTypical pH
Carbodiimide CouplingCarboxylic Acid (-COOH)EDC, NHS/Sulfo-NHSAmide7.2 - 8.5
Reductive AminationAldehyde (-CHO) or Ketone (C=O)NaBH₃CN or 2-Picoline BoraneSecondary Amine~6.0 - 8.0
Michael Additionα,β-unsaturated carbonyl (e.g., Maleimide)None (Base may be used)Secondary Amine7.0 - 8.5
Schiff Base FormationAldehyde (-CHO) or Ketone (C=O)NoneImine (often reduced)Mildly acidic to neutral

Orthogonal Reactivity Design and Sequential Functionalization Strategies

The key advantage of a heterobifunctional linker like this compound is its capacity for orthogonal conjugation. The azide and amine groups have mutually exclusive reactivity under specific conditions, allowing for the sequential attachment of two different molecules. nih.gov

For example, a researcher could first conjugate a carboxyl-containing biomolecule (e.g., a protein) to the amine terminus of this compound using EDC/NHS chemistry. After purification of the resulting PEGylated intermediate, the terminal azide group remains available for a subsequent bioorthogonal reaction. This azide can then be selectively reacted with an alkyne- or cyclooctyne-functionalized molecule (such as a fluorescent dye, a drug, or a surface) via a CuAAC or SPAAC reaction, respectively.

This sequential approach provides precise control over the construction of complex molecular architectures. The inert nature of the azide group during the initial amine-based conjugation, and vice-versa, is the foundation of this powerful strategy. nih.gov This allows for the synthesis of well-defined conjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces, where the linker connects two distinct components in a controlled and specific manner.

Applications in Advanced Bioconjugation and Chemical Biology Research

Site-Specific Functionalization of Biomolecules

The ability to introduce specific modifications at precise locations on biomolecules is crucial for understanding their function and for developing new therapeutic and diagnostic agents. Azido-PEG11-amine facilitates such precision by enabling a sequential and controlled conjugation process.

The functionalization of proteins and peptides is a cornerstone of proteomics, drug discovery, and diagnostics. This compound provides a robust method for introducing an azide (B81097) handle onto a protein or peptide scaffold. The linker's primary amine can react with accessible carboxyl groups on the protein (e.g., on aspartic or glutamic acid residues, or the C-terminus) or, more commonly, can be used in reverse where a protein's primary amines (N-terminus and lysine (B10760008) side chains) are targeted by a linker that has been pre-activated, for instance as an NHS ester. windows.netthermofisher.com Once the PEG-azide linker is attached, the terminal azide is available for "clicking" with a molecule of interest that has been functionalized with an alkyne. This strategy has been widely applied in various contexts, including PEGylation to improve the pharmacokinetic properties of therapeutic proteins and the attachment of small molecules or reporter tags. bachem.comresearchgate.net

Antibodies are critical tools in research and medicine due to their high specificity. Attaching functional moieties to antibodies without compromising their binding affinity is a significant challenge. Heterobifunctional linkers like Azido-PEG-amine are instrumental in creating precisely modified antibody conjugates.

One advanced strategy involves the site-specific enzymatic modification of the antibody. For instance, microbial transglutaminase (MTGase) can be used to conjugate an Azido-PEG-amine linker to a specific glutamine residue (Q295) on the antibody's heavy chain, which becomes accessible after enzymatic removal of N-glycans. nih.gov This method was successfully used to attach an Azido-PEG3-amine linker to deglycosylated antibodies. The newly introduced azide group was then available for subsequent strain-promoted click chemistry with a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe, confirming the successful and site-specific installation of the linker. nih.gov This enzymatic approach ensures a homogenous product, a critical factor for developing reliable research probes and antibody-drug conjugates (ADCs).

A more conventional method involves targeting the numerous lysine residues present on the antibody surface. windows.net By reacting an antibody with a linker containing an amine-reactive group (like an NHS ester) and a terminal azide, multiple azide handles can be introduced. While this method is less site-specific than enzymatic approaches, the degree of labeling can be controlled by adjusting the reaction stoichiometry. windows.net Using a 20-fold molar excess of an NHS-PEG-Azido reagent to label an IgG antibody typically results in the incorporation of 4-6 azide linkers per antibody molecule. windows.net These azide-functionalized antibodies can then be used as platforms for attaching various probes or payloads via click chemistry.

BiomoleculeConjugation StrategyLinker UsedFunctional Group TargetedResulting ModificationApplication
Deglycosylated IgG AntibodyMicrobial Transglutaminase (MTGase) mediatedAzido-PEG3-amineGlutamine 295 (Q295)Site-specific azide installationConjugation to DBCO-FITC for fluorescent labeling; Functionalization of virus-based nanoparticles nih.gov
IgG AntibodyAmine acylationNHS-PEGn-AzideLysine (K) ε-amino groups & N-terminusStochastic azide installation (4-6 per IgG)Creation of a platform for subsequent click chemistry reactions windows.net

The modification of enzymes is essential for studying their structure-function relationships, immobilizing them for biotechnological applications, or enhancing their therapeutic properties. Site-specific derivatization is paramount to avoid disrupting the active site. This compound can be used in strategies that leverage unnatural amino acid incorporation. For example, an enzyme can be expressed with a genetically encoded unnatural amino acid containing an alkyne group. nih.gov this compound could then be attached to a separate molecule of interest (e.g., a fluorescent dye or an inhibitor) via its amine group, and the resulting conjugate can be "clicked" onto the alkyne-modified enzyme.

Alternatively, enzymes like transglutaminase can create a specific covalent bond between a protein's glutamine residue and the primary amine of a substrate, such as Azido-PEG-amine. nih.govnih.gov This allows for the precise introduction of a PEG-azide chain at a known location on the enzyme, away from the active site. This azide-modified enzyme can then be conjugated to various alkyne-containing probes or surfaces for further biochemical analysis or application. For example, human growth hormone (hGH) has been site-specifically PEGylated using transglutaminase and a PEG reagent with a primary amine, with a high yield of mono-PEGylated product at glutamine 141. nih.gov While the original study used a different PEG-amine, the principle directly applies to this compound to create an azide-functionalized hGH for subsequent click reactions.

Labeled oligonucleotides are indispensable for a multitude of molecular biology techniques, including PCR, FISH, and microarrays. A common and effective strategy for labeling synthetic oligonucleotides is to incorporate a primary amine at the 5' or 3' terminus during solid-phase synthesis. researchgate.netacs.org This terminal amine serves as a convenient attachment point for various modifications.

This compound can be conjugated to this amine-modified oligonucleotide through its own amine group, which would first need to be activated (e.g., by converting it to an NHS ester with a homobifunctional crosslinker) or by using a carboxyl-containing version of the linker (Azido-PEG11-acid) with carbodiimide (B86325) chemistry. This process attaches the PEG-azide moiety to the oligonucleotide. The resulting azide-terminated nucleic acid is then primed for highly efficient and specific ligation to alkyne-containing molecules via CuAAC or SPAAC. acs.org This two-step approach offers great flexibility, allowing researchers to easily couple a wide array of reporter molecules, such as fluorophores, quenchers, or biotin, to the nucleic acid probe. The hydrophilic PEG11 spacer also helps to mitigate potential steric hindrance between the label and the oligonucleotide, which can be crucial for hybridization efficiency.

The study of carbohydrates and glycans (glycobiology) often requires their chemical modification for detection or conjugation to other molecules. A powerful technique in this field is metabolic labeling, where cells are cultured with synthetic monosaccharide analogues bearing bioorthogonal functional groups, such as azides. researchgate.net These azido-sugars are incorporated by the cell's natural biosynthetic pathways into cell surface glycoconjugates.

While this compound is not directly used in the metabolic labeling step, it serves as a valuable tool for manipulating these azide-labeled glycans. Once the azide-modified glycans are isolated, their reducing ends can be functionalized with a molecule containing a primary amine. Alternatively, carrier proteins can be functionalized with this compound by reacting the linker's amine group with the protein's carboxyl groups. This creates a carrier protein decorated with PEG-azide chains. These azide-functionalized carriers can then be used to immobilize alkyne-modified carbohydrates or glycans via click chemistry, creating neoglycoconjugates for studying carbohydrate-protein interactions or for immunological research. bachem.com

Protein and Peptide Conjugation Methodologies

Development of Modular Research Tools and Probes

The heterobifunctional nature of this compound makes it an ideal building block for the modular synthesis of complex chemical probes. This approach allows for the rapid assembly of different components (e.g., a targeting moiety, a reporter tag, and a reactive group) through a central linker scaffold.

A prominent example of this modular approach is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. jenkemusa.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker's length and chemical composition are critical for the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and are often subject to extensive optimization. nih.gov

Azido-PEG-amine linkers are frequently used to assemble PROTAC libraries. In a typical modular synthesis, one ligand (e.g., an E3 ligase ligand like pomalidomide) is attached to the amine end of the linker, often through solid-phase synthesis. nih.gov The other ligand (for the protein of interest, e.g., a BRD4 inhibitor) is synthesized with a terminal alkyne. The two pieces are then joined using a CuAAC "click" reaction. nih.gov This strategy allows researchers to quickly create a variety of PROTACs by mixing and matching different target ligands, E3 ligands, and PEG linkers of varying lengths (like this compound) to identify the combination with the highest degradation efficiency. rsc.org

PROTAC ComponentExample Molecule/MotifLinker Attachment PointChemistry
Warhead (Targets Protein of Interest) JQ1 derivative (for BRD4)Terminal AlkyneCuAAC "Click" Reaction
Linker Azido-PEG-amineAzide(Joins Warhead and E3 Ligand)
E3 Ligase Ligand Pomalidomide or VH032 derivativeAmineAmide Bond Formation

This modular "click" chemistry approach has proven invaluable for expediting the discovery and optimization of potent and selective protein degraders for research and therapeutic development. nih.govnih.gov

Ligand-Target Conjugates for Affinity and Binding Studies

The precise architecture of this compound makes it highly suitable for the synthesis of ligand-target conjugates, which are essential tools for investigating molecular recognition, affinity, and binding kinetics. The linker's dual functionality allows a ligand (e.g., a small molecule, peptide, or oligonucleotide) to be coupled to a target of interest (e.g., a protein, cell surface receptor, or nanoparticle) in a controlled manner. purepeg.complos.orgnih.govresearchgate.net

The primary amine end of the linker can readily react with activated carboxylic acids (such as NHS esters) or aldehydes on a ligand or target to form stable amide or imine bonds, respectively. cd-bioparticles.netbroadpharm.com Concurrently, the azide terminus is reserved for "click chemistry," a set of highly efficient and bioorthogonal reactions. precisepeg.com This typically involves either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage with an alkyne-modified counterpart. medchemexpress.comnih.gov The azide group is particularly advantageous as it is small, stable, and largely absent in biological systems, preventing unwanted side reactions. nih.govnih.govescholarship.org

The hydrophilic PEG11 spacer plays a crucial role by increasing the aqueous solubility of the resulting conjugate and providing sufficient spatial separation between the conjugated molecules to minimize steric hindrance, ensuring that the biological activity and binding affinity of the ligand are preserved. broadpharm.comresearchgate.netprecisepeg.com

Table 1: Illustrative Framework for Ligand-Target Conjugate Assembly using this compound

ComponentExample MoietyConjugation Chemistry with this compoundPurpose in Binding Study
Targeting LigandcRGDfK peptide (targets αvβ3 integrin)Amine end reacts with a carboxyl group on the peptide (via EDC/NHS chemistry).Directs the conjugate to a specific cell surface receptor for affinity measurement.
LinkerThis compoundProvides a soluble, flexible spacer between the ligand and a probe.Ensures proper orientation and accessibility of the ligand for its target.
Detection/Probe MoietyAlkyne-functionalized biotinAzide end reacts with the alkyne via CuAAC or SPAAC.Allows for detection and quantification of binding events using streptavidin-based assays.

Enzyme-Activated Probes for Biochemical Pathway Elucidation

Enzyme-activated probes are powerful tools for studying biochemical pathways, enabling the detection of specific enzyme activities in complex biological environments with high sensitivity and spatiotemporal resolution. nih.govfrontiersin.org These probes are typically designed in a quenched or "off" state, which upon interaction with a target enzyme, are converted to an "on" state, producing a detectable signal such as fluorescence.

The azide group of this compound can be employed as a key component in such probes. Azides can act as masked amines or as functional groups that can be enzymatically reduced, particularly by nitroreductases or other cellular reductases. precisepeg.comresearchgate.net This enzymatic conversion can trigger a conformational change or a cleavage event that activates a reporter molecule.

For instance, a fluorogenic probe could be constructed by linking a fluorophore to one end of this compound and a quencher to the other. In its native state, the probe's fluorescence is quenched. However, upon enzymatic reduction of the azide to an amine, the electronic properties of the linker can be altered, or a self-immolative cascade can be initiated, leading to the release of the quencher and subsequent fluorescence activation. nih.gov This strategy allows for real-time monitoring of enzyme activity within living cells, providing insights into metabolic processes and disease states. tennessee.edu The PEG11 chain ensures the probe's solubility in aqueous biological media and provides a flexible scaffold for the design.

Table 2: Conceptual Design of an Enzyme-Activated Probe Using an Azide Trigger

ComponentFunctionMechanism of Action
Enzyme-Responsive GroupAzide (on this compound)The azide is reduced to an amine by a specific cellular enzyme (e.g., a reductase).
Signal ReporterFluorophore (e.g., Coumarin)Emits a fluorescent signal upon activation.
Signal ModulatorQuencher (e.g., DABCYL)Suppresses the fluorophore's signal in the probe's "off" state.
LinkerPEG11-amine backboneConnects the components and ensures solubility. The enzymatic conversion of the azide to an amine triggers the release of the quencher.

PROTAC (Proteolysis-Targeting Chimera) Linker Research

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. medchemexpress.comprecisepeg.com A PROTAC consists of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.comnih.gov

This compound is particularly valuable for the modular and rapid assembly of PROTAC libraries. nih.govbiochempeg.com Its bifunctional nature allows for the sequential attachment of the POI ligand and the E3 ligase ligand. For example, the amine group can be used to form an amide bond with one ligand, while the azide group can be "clicked" onto an alkyne-modified version of the other ligand. medchemexpress.comnih.gov This synthetic flexibility accelerates the optimization of linker length, composition, and attachment points, which are key determinants of PROTAC efficacy. nih.govnih.gov

Table 3: Key Contributions of PEG Linkers like this compound in PROTAC Development

PropertyContribution to PROTAC FunctionReference
SolubilityThe hydrophilic PEG chain improves the aqueous solubility of the entire PROTAC molecule, enhancing its bioavailability. researchgate.netprecisepeg.combiochempeg.com
PermeabilityModulates physicochemical properties to improve passage across cell membranes. biochempeg.com
Linker Length OptimizationSystematic variation of PEG length is critical for finding the optimal distance between the target protein and E3 ligase for efficient ternary complex formation and degradation. nih.govnih.gov
Modular SynthesisThe orthogonal azide and amine groups allow for the rapid and efficient assembly of diverse PROTAC libraries for screening. medchemexpress.comnih.govbiochempeg.com
FlexibilityProvides conformational flexibility that helps the PROTAC adopt a favorable orientation for ternary complex formation. researchgate.net

Multi-Functional Bioconjugate Construction for Complex Biological Systems

The creation of multi-functional bioconjugates is a growing area of research aimed at developing sophisticated tools for therapeutics and diagnostics. These complex constructs can combine targeting moieties, therapeutic payloads, and imaging agents into a single molecule. The orthogonal reactive groups of heterobifunctional linkers like this compound are enabling technologies for building such systems. purepeg.comnih.gov

The distinct reactivity of the amine and azide termini allows for a controlled, stepwise synthetic strategy. For example, the amine group can be conjugated to a protein or antibody, while the azide group remains available for a subsequent click reaction with an alkyne-modified payload, such as a fluorescent dye, a chelating agent for radioimaging, or a small molecule drug. nih.govaxispharm.com This modular approach is central to bioorthogonal chemistry, which focuses on chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govdntb.gov.uaresearchgate.netyoutube.com

The PEG11 spacer not only confers favorable solubility properties but also ensures that the different functional components of the conjugate can operate without sterically interfering with one another. This is critical for applications like antibody-drug conjugates (ADCs), where the linker must be stable in circulation but allow for the precise delivery and release of a cytotoxic drug at the target site. purepeg.com By facilitating the assembly of molecules with multiple, distinct functionalities, this compound helps researchers design advanced probes and therapeutic agents to interact with and analyze complex biological systems.

Role of Azido Peg11 Amine in Materials Science and Nanotechnology Research

Surface Functionalization for Advanced Biomaterial Interfaces

Surface functionalization of biomaterials is crucial for controlling their interactions with biological environments, cells, and molecules nih.gov. Azido-PEG11-amine plays a significant role in this area by enabling the attachment of various biomolecules and polymers to material surfaces broadpharm.comchemimpex.com. The PEG portion of the molecule helps to improve the hydrophilicity and reduce non-specific protein adsorption, a common issue in biomaterial design broadpharm.comcenmed.com.

Immobilization on Planar Substrates for Biosensor Development

The immobilization of capture molecules on planar substrates is a critical step in the development of biosensors google.comresearchgate.netresearchgate.net. This compound can be used to functionalize planar surfaces, such as glass or silicon wafers, providing reactive handles for the attachment of biomolecules like proteins, antibodies, or oligonucleotides broadpharm.comnih.govresearchgate.net. The amine group can be used for initial attachment to activated surfaces (e.g., carboxyl- or NHS-activated surfaces), while the azide (B81097) group remains available for subsequent conjugation via click chemistry with alkyne- or DBCO-modified biomolecules biochempeg.combroadpharm.com. This approach allows for oriented immobilization and controlled surface density of the capture molecules, which is essential for achieving high sensitivity and specificity in biosensors researchgate.net. Studies have explored the use of PEGylation for tailoring biosensor surfaces to improve surface loading and reduce non-specific binding researchgate.net.

Modification of Nanoparticle Platforms for Research Applications

Nanoparticles are widely used in research for drug delivery, imaging, and diagnostics thno.org. Modifying the surface of nanoparticles with this compound can enhance their stability, biocompatibility, and targeting capabilities chemimpex.comthno.org. The PEG chain provides a hydrophilic shield, preventing aggregation and reducing opsonization, thus prolonging their circulation time in biological systems chemimpex.comthno.org. The azide group serves as a handle for conjugating targeting ligands, such as peptides, antibodies, or carbohydrates, via click chemistry biochempeg.comchemimpex.comthno.orgnih.gov. This allows researchers to direct nanoparticles to specific cells or tissues chemimpex.comthno.org. For example, azide groups can be introduced onto cell membranes or nanoparticle surfaces and subsequently reacted with BCN- or alkyne-containing ligands thno.orgnih.gov. This strategy has been employed in the development of engineered biomembrane-derived nanoparticles for theranostic applications thno.org. Azido-functionalized PEG-NHC stabilized gold nanoparticles have also been fabricated as a functionalizable platform for biomedical applications, demonstrating excellent colloidal stability and successful conjugation nih.gov.

Polymer Synthesis and Modification with this compound

This compound is a valuable monomer and modifier in polymer chemistry, enabling the synthesis of functionalized polymers with controlled architectures chemimpex.comchemimpex.com. Its bifunctional nature allows for incorporation into polymer chains or grafting onto existing polymer backbones cphi-online.com.

Synthesis of Branched and Grafted Polymer Architectures

The amine and azide groups of this compound can be utilized in polymerization reactions or post-polymerization modifications to create branched or grafted polymer structures cphi-online.comresearchgate.net. For instance, the amine group can initiate polymerization or react with polymers containing reactive groups, while the azide group can be used for subsequent click chemistry reactions to graft other molecules or polymer chains biochempeg.comcphi-online.com. This allows for the synthesis of complex polymer architectures with tailored properties, such as amphiphilic copolymers for self-assembly or polymers with multiple functional handles for further modifications researchgate.net. Research has explored the synthesis of amphiphilic silicone copolymers grafted with PEG chains of varying lengths, including PEG(11), for applications as nanoemulsifiers researchgate.net. Click chemistry, including CuAAC, has been highlighted as an efficient method for preparing graft copolymers with desired architecture and functionality researchgate.net.

Crosslinking Strategies for Hydrogels and Polymer Networks

This compound can function as a crosslinker in the formation of hydrogels and polymer networks biochempeg.comcphi-online.com. Its azide and amine groups can react with complementary functional groups on polymer chains to form a crosslinked network biochempeg.comcphi-online.com. For example, the azide group can participate in click chemistry reactions with alkyne- or DBCO-functionalized polymers, while the amine group can react with carboxylic acids or activated esters on other polymer chains biochempeg.comcphi-online.com. This dual reactivity allows for the creation of hydrogels with tunable mechanical properties and the incorporation of other molecules within the network biochempeg.comnih.govmdpi.com. Bio-orthogonally crosslinked protein hydrogels with tunable mechanics have been engineered using azide- and BCN-functionalized proteins, demonstrating the utility of azide-based click chemistry in creating sophisticated polymer networks nih.gov. This compound can act as a heterobifunctional crosslinker in such systems biochempeg.comcphi-online.com. PEG-based hydrogels have also been prepared using CuAAC reactions between diazido PEG and alkynyl-pendant PEG derivatives rsc.org.

Engineering of Responsive and Smart Materials for Research Applications

The incorporation of this compound into polymer structures can contribute to the development of responsive and smart materials cphi-online.com. The PEG component itself is hydrophilic and can influence the material's response to environmental changes like temperature. Furthermore, the reactive azide and amine groups allow for the conjugation of molecules that can impart responsiveness, such as pH-sensitive moieties or molecules that respond to light or other stimuli cphi-online.com. While direct examples specifically detailing this compound's role in engineering responsive or smart materials were not extensively found in the provided snippets, its ability to functionalize polymers and create crosslinked networks with incorporated responsive elements supports its potential in this area cphi-online.commdpi.com. For instance, click chemistry has been used to conjugate temperature-responsive polymers mdpi.com. pH-responsive amphiphilic block copolymers containing PEG and amine blocks have been investigated for triggered polymersome fusion, illustrating how similar building blocks can contribute to responsive systems bham.ac.ukacs.org.

Advanced Research Applications in Molecular Imaging Probe Design

Radiochemical Probe Development Methodologies for Preclinical Research

In preclinical research, Azido-PEG11-amine is instrumental in the development of radiolabeled probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These probes enable the non-invasive visualization and quantification of biological processes in vivo. The linker's dual functionality allows for the separate introduction of a radionuclide-bearing component and a biological targeting vector.

A primary strategy for developing PET and SPECT probes involves the use of radiometals, which are held by a chelating agent covalently attached to a targeting molecule. This compound facilitates this conjugation. A common approach involves first coupling the amine group of the linker with an activated chelator, such as a DOTA-NHS ester or NOTA-NHS ester. The resulting azide-functionalized chelator can then be conjugated to an alkyne-modified targeting biomolecule (e.g., a peptide or antibody) via a CuAAC reaction. acs.org This modular approach allows for the late-stage introduction of the targeting vector to a pre-functionalized chelator. After synthesis, the chelator is loaded with a radiometal (e.g., Gallium-68, Copper-64, or Zirconium-89) to generate the final imaging probe. nih.govnih.gov The hydrophilic PEG11 spacer helps to improve the solubility and in vivo biodistribution of the final radiotracer. nih.gov

Table 1: Components for Radiometalated Probes Using this compound Linker

Chelator (activated form) Target Radionuclide Example Targeting Moiety Conjugation Chemistry
DOTA-NHS ester 64Cu, 68Ga, 177Lu, 89Zr Peptides (e.g., RGD) Amine reaction with NHS ester
NOTA-NHS ester 68Ga, 64Cu Antibodies (e.g., Cetuximab) Amine reaction with NHS ester
Desferrioxamine (DFO)-NCS 89Zr Nanobodies Amine reaction with isothiocyanate
TRAP-NCS 68Ga Small molecules Amine reaction with isothiocyanate

Radiohalogens, particularly Fluorine-18 (18F), are widely used in PET imaging due to their favorable decay characteristics. nih.gov However, the direct 18F-labeling of complex biomolecules is often challenging due to the harsh reaction conditions required (high temperatures, basic pH) which can denature the molecule. mdpi.com this compound is utilized in a two-step "prosthetic group" approach to circumvent this issue.

In this strategy, a small, thermally stable molecule containing an alkyne (the prosthetic group) is first radiolabeled with 18F. acs.org This initial reaction can be performed under harsh conditions without affecting the final biomolecule. The resulting 18F-alkyne prosthetic group is then purified and reacted with a biomolecule that has been pre-functionalized with this compound. The conjugation occurs via the highly efficient and mild CuAAC "click" reaction. nih.govmdpi.com This methodology ensures that the sensitive biological vector is not exposed to the harsh fluorination conditions, preserving its integrity and function.

Table 2: Common 18F-Alkyne Prosthetic Groups for Click Radiohalogenation

Prosthetic Group Name Description Reference
[18F]Fluoroethyl-alkyne A simple, commonly used aliphatic alkyne for 18F labeling. mdpi.com
[18F]F-PEG3-alkyne A PEGylated alkyne that enhances hydrophilicity. mdpi.com
[18F]SiFA-alkyne Silicon-fluoride acceptor chemistry for rapid 18F labeling. springernature.com
[18F]BODIPY-alkyne A fluorescent and radiolabeled dual-modality prosthetic group. N/A

Fluorescent Probe Synthesis and Application in Cellular and Molecular Research

In cellular and molecular biology, fluorescent probes are essential tools for visualizing proteins, organelles, and other subcellular components. This compound provides a robust scaffold for constructing these probes, enabling targeted delivery of a fluorophore to a specific biological target.

The synthesis can proceed via two main pathways. In the first method, the amine terminus of this compound is reacted with an NHS ester-activated fluorophore, such as a cyanine or rhodamine dye. precisepeg.comwindows.net The resulting azide-functionalized dye can then be attached to an alkyne-modified biomolecule using a CuAAC reaction. Alternatively, for applications in living cells where the copper catalyst can be toxic, the azide (B81097) group can react with a cyclooctyne-derivatized fluorophore via the copper-free SPAAC reaction. nih.govnih.gov This bioorthogonal approach is highly effective for live-cell imaging and tracking dynamic cellular processes. nih.gov The PEG11 spacer serves to distance the fluorophore from the biomolecule, which can help to minimize quenching and preserve the biological activity of the target.

Table 3: Strategies for Fluorescent Probe Synthesis with this compound

Step 1: Reagent on Amine Step 2: Reagent on Azide Target Application Key Advantage
Fluorophore-NHS ester Alkyne-modified protein Fixed cell imaging, Proteomics Modular synthesis
Targeting peptide (via NHS ester) Cyclooctyne-fluorophore Live-cell imaging Copper-free, bioorthogonal
Biotin-NHS ester Alkyne-fluorophore Streptavidin-based assays High-affinity signal amplification

Magnetic Resonance Imaging (MRI) Contrast Agent Development Research

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool, but its inherent low sensitivity often necessitates the use of contrast agents to enhance image quality. nih.gov Research in this area focuses on developing targeted and high-relaxivity agents. This compound can be used to construct macromolecular MRI contrast agents by linking multiple paramagnetic chelates, typically containing Gadolinium (Gd3+), to a central scaffold or targeting ligand. nih.govnih.gov

Multimodal Imaging Probe Construction for Integrated Research Studies

A frontier in molecular imaging is the development of multimodal probes that combine the strengths of different imaging techniques, such as the high sensitivity of PET and the high spatial resolution of MRI (PET/MRI) or the real-time feedback of optical imaging (PET/Optical). nih.govnih.govnih.gov this compound is an ideal linker for assembling these complex probes due to its ability to orthogonally connect different functional moieties.

For a PET/Optical probe, a targeting peptide can be functionalized with this compound via its amine group. The azide can then be used in a click reaction with an alkyne-modified fluorophore. Separately, a chelator (e.g., NOTA) for a PET radionuclide can be conjugated to a different site on the peptide, such as a lysine (B10760008) side chain. nih.govrsc.org This creates a single molecule that can be visualized by both fluorescence microscopy and PET imaging, allowing for a seamless correlation between cellular-level observations and whole-body biodistribution. semanticscholar.orggithub.io Similarly, for PET/MRI probes, the linker can be used to attach both a radiometal chelator and a Gd-based contrast agent to a nanoparticle or other scaffold, creating an integrated diagnostic tool. nih.gov

Table of Compounds

Analytical Methodologies for Characterization of Azido Peg11 Amine Conjugates and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in Azido-PEG11-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of PEGylated compounds, including those involving this compound. caymanchem.comnih.gov ¹H NMR is particularly useful for confirming the presence of the PEG chain, the azide (B81097) group, and the amine group by analyzing the characteristic chemical shifts of their protons. cd-bioparticles.netnih.gov The integration of specific proton signals can also be used to determine the degree of PEGylation or the functionalization efficiency of the PEG chain ends. caymanchem.comnih.govmdpi.com For instance, the methylene (B1212753) protons adjacent to the azide group (N₃-CH₂) and the amine group (-CH₂-NH₂) exhibit distinct signals. nih.govmdpi.com While the main PEG backbone protons (-CH₂CH₂O-) typically appear as a strong multiplet around 3.6 ppm, the signals from the end groups, although sometimes overlapped with ¹³C satellites of the main PEG peak, can be identified and integrated for quantitative analysis, especially for PEGs with molecular weights below 1000 Da. nih.govmdpi.com ¹³C NMR can further confirm the presence of carbons in the functional groups and the PEG backbone. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Product Confirmation

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and its conjugates, confirming the identity of the synthesized product. caymanchem.comnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), are commonly used. nih.govspringernature.comnih.gov MS can confirm the successful conjugation by showing a shift in the molecular weight corresponding to the addition of the this compound moiety to the target molecule. nih.gov For PEGylated proteins or peptides, LC-MS can provide accurate mass measurements of the intact conjugate and help identify the sites of PEGylation through peptide mapping and fragmentation analysis (e.g., using CID-MS/MS). nih.govspringernature.comnih.gov MS is also valuable for assessing the polydispersity of the PEG component, although MALDI-TOF MS is generally considered the best method for testing the Mw/Mn ratio of PEGs. caymanchem.comcreativepegworks.com

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are vital for separating reaction mixtures, assessing the purity of this compound and its conjugates, and isolating desired products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of PEGylated compounds. caymanchem.com HPLC can separate free PEG from its conjugates and also resolve different PEGylated species based on variations in the number or molecular weight of attached PEG chains and different binding sites. nih.gov Different HPLC modes, such as reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC-HPLC), are employed depending on the properties of the conjugate. nih.govnih.gov RP-HPLC is often used for separating molecules based on hydrophobicity, while SEC separates based on size. nih.govnih.gov Coupling HPLC with MS (HPLC-MS) provides enhanced characterization by combining separation with molecular weight information, allowing for more detailed analysis of complex mixtures and the identification of impurities or degradation products. nih.govspringernature.comnih.gov HPLC is also used for quantitative analysis to determine the amount of free PEG or conjugated product. nih.gov

Gel Electrophoresis (e.g., PAGE) for Bioconjugate Analysis

Gel electrophoresis, such as Polyacrylamide Gel Electrophoresis (PAGE), is a useful tool for analyzing PEG bioconjugates, particularly with proteins and peptides. citeab.comrsc.org SDS-PAGE can demonstrate the successful conjugation of this compound to a biomolecule by showing a shift to a higher molecular weight band compared to the unconjugated molecule. researchgate.netgoogle.com The extent of the shift is related to the size of the PEG attached. rsc.org Gel electrophoresis can also help visualize the heterogeneity of PEGylation, showing bands corresponding to different numbers of PEG chains attached to the biomolecule. google.com Staining methods specific for PEG, such as barium-iodide staining, can be used in conjunction with gel electrophoresis to visualize PEG-containing bands. google.comnih.gov While useful for visualizing conjugates, the resolution of PAGE for highly PEGylated or large molecules can be limited due to the large hydrodynamic volume of PEG. creativepegworks.com Agarose gel electrophoresis has also been explored for characterizing nanoparticles, with PEG coating influencing their mobility. unizar.es

Advanced Techniques for Investigating Conjugation Efficiency and Stability

Beyond basic characterization, advanced techniques are necessary to quantify conjugation efficiency, determine the precise sites of attachment, and evaluate the stability of this compound conjugates. While specific data tables for this compound conjugation efficiency were not extensively found, the general principles and techniques applied to PEGylation are relevant.

Conjugation efficiency, or the extent to which the this compound has attached to the target molecule, can be assessed using various methods. Spectroscopic techniques like UV-Vis spectroscopy can be used if either the PEG or the target molecule has a chromophore. NMR can provide quantitative data on the ratio of PEG to the target molecule. caymanchem.comnih.gov HPLC can quantify the amount of unconjugated starting materials and the resulting conjugate. nih.gov For protein conjugates, amino acid analysis can sometimes be used to determine the number of attached PEG chains if the conjugation alters a specific amino acid. creativepegworks.com Colorimetric assays, such as the barium-iodide assay, have also been explored for quantifying PEGylation. nih.gov

Determining the exact site of conjugation is critical for understanding the properties and activity of the conjugate, especially for biomolecules. For PEGylated proteins, techniques like peptide mapping followed by LC-MS/MS are employed. nih.govspringernature.com After conjugation and enzymatic digestion of the protein, the resulting peptides are analyzed by MS to identify which peptides have been modified with this compound, thereby pinpointing the conjugation site. nih.govspringernature.com

Future Directions and Emerging Research Avenues for Azido Peg11 Amine Chemistry

Integration with Automated Synthesis and High-Throughput Screening Platforms

The dual functionality of Azido-PEG11-amine makes it an ideal building block for the construction of diverse molecular libraries. The future will see its increasing integration with automated synthesis platforms, enabling the rapid and efficient generation of large numbers of novel bioconjugates, drug candidates, and functional materials.

Solid-phase synthesis methodologies, which are readily amenable to automation, can be employed for the stepwise construction of complex molecules incorporating this compound. For instance, the amine terminus can be anchored to a solid support, allowing for iterative chemical modifications at the azide (B81097) terminus, or vice versa. This approach facilitates purification and accelerates the synthesis of compound libraries.

The amenability of this compound to automated synthesis directly complements high-throughput screening (HTS) platforms. By systematically varying the moieties attached to either end of the this compound linker, researchers can generate extensive libraries of compounds for screening in a variety of assays. For example, in drug discovery, libraries of molecules with different targeting ligands and therapeutic payloads connected by the this compound linker can be rapidly synthesized and screened for optimal efficacy and selectivity. One-bead one-compound (OBOC) combinatorial technology is an ultra-high throughput method for chemical library synthesis and screening that can be adapted for use with this compound to discover high-affinity ligands. nih.gov

Table 1: Potential High-Throughput Applications of this compound

Application AreaLibrary Generation PrincipleScreening Method
Drug Discovery Combinatorial pairing of targeting ligands and therapeutic agents via the this compound linker.Cell-based assays, enzymatic assays, binding assays.
Materials Science Synthesis of polymers and surface coatings with varied functional groups attached to the this compound backbone.High-throughput surface characterization, cell adhesion and proliferation assays.
Diagnostics Creation of libraries of diagnostic probes with different reporter molecules and recognition elements.Microarray-based screening, fluorescence-based assays.

Development of Novel Reaction Chemistries and Orthogonal Bioorthogonal Systems

While the azide-alkyne cycloaddition, or "Click Chemistry," is a cornerstone of this compound's utility, ongoing research is focused on expanding the repertoire of reactions available for this versatile linker. The development of novel, highly efficient, and bioorthogonal reaction chemistries will further enhance its applicability in complex biological systems.

The azide group of this compound is a key player in bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. biochempeg.commdpi.comnih.gov Beyond the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), researchers are exploring new azide-reactive partners. These efforts aim to provide alternative ligation strategies with different reaction kinetics, specificities, and sensitivities to the cellular environment.

Furthermore, the bifunctional nature of this compound allows for the creation of sophisticated orthogonal systems. This means that the azide and amine groups can be reacted independently and selectively with their respective partners in the same reaction vessel. This capability is crucial for the assembly of complex, multi-component systems. For example, a biomolecule could be attached to the amine terminus, followed by the bioorthogonal ligation of a fluorescent probe to the azide terminus. The development of new protecting group strategies and orthogonal reaction pairs will be a key area of future research.

Table 2: Bioorthogonal Reactions Involving the Azide Moiety of this compound

Reaction TypeReaction PartnerKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneHigh efficiency, forms a stable triazole linkage. Requires a copper catalyst. smolecule.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctynes (e.g., DBCO, BCN)Copper-free, highly bioorthogonal. biochempeg.comnih.gov
Staudinger Ligation TriarylphosphineForms a stable amide bond. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) TetrazineExtremely fast reaction kinetics. nih.gov

Expansion into Advanced Synthetic Biology Tools and Cell Surface Engineering

This compound is emerging as a powerful tool in synthetic biology and cell surface engineering, enabling the precise modification of cellular environments and the construction of artificial biological systems. Its ability to link different molecular entities with control over spacing and solubility is proving invaluable in these fields.

One exciting application is in the creation of synthetic cellular niches. For example, this compound has been used to modify the surface of nanofibrous scaffolds to immobilize extracellular vesicles (EVs). researchgate.net The amine group of the linker can be used to attach it to the scaffold, while the azide group allows for the "clicking" on of molecules that can capture EVs. This creates a localized environment that can influence cell behavior and promote tissue regeneration. researchgate.net

Another innovative use of this compound is in the construction of "immunobrushes" on surfaces to stimulate T cells. In this approach, the linker is used in the synthesis of polyisocyanopeptide (PIC) polymers. These polymers can then be functionalized with antibodies that activate T cells. The resulting "brushes" on microbeads or other surfaces can potently stimulate T cells, which has significant implications for cancer immunotherapy and other adoptive cell therapies. ru.nl The creation of such synthetic immune niches could potentially be used in vivo to support T cell recruitment and activation. ru.nl

Future research will likely explore the use of this compound in a wider range of synthetic biology applications, including:

The development of artificial cell-cell communication systems.

The construction of novel biosensors with enhanced sensitivity and specificity.

The engineering of cell surfaces with new functionalities, such as the ability to bind to specific targets or resist fouling.

Computational Studies and Molecular Modeling of this compound Interactions

To fully harness the potential of this compound, a deeper understanding of its conformational behavior and interactions with other molecules is essential. Computational studies and molecular modeling are powerful tools for gaining these insights and for the in silico design of new applications.

While specific computational studies on this compound are still emerging, research on similar molecules like Azide-PEG6-Tos provides a framework for future investigations. Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can be employed to study various aspects of this compound.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of the molecule. smolecule.com These calculations can be used to:

Determine the conformational energy landscape, identifying the most stable geometries of the PEG chain.

Calculate the energy barriers for bond rotations, providing insights into the flexibility of the linker.

Model the transition states of reactions involving the azide and amine groups, helping to understand and predict reactivity.

Molecular dynamics simulations can be used to study the dynamic behavior of this compound and its conjugates in solution and in complex biological environments. smolecule.com These simulations can reveal:

The range of conformations adopted by the PEG chain and how this is influenced by the attached molecules.

The interactions of the linker with water and other solvent molecules, which is crucial for understanding its solubility and biocompatibility.

The dynamics of binding and unbinding events with target molecules, aiding in the design of linkers with optimal properties for specific applications.

By combining computational modeling with experimental data, researchers can develop a comprehensive understanding of the structure-property relationships of this compound. This knowledge will be invaluable for the rational design of new and improved linkers for a wide range of applications, from drug delivery to synthetic biology.

Q & A

Basic Research Questions

Q. What are the critical structural and functional considerations when using Azido-PEG11-amine in bioconjugation experiments?

  • Methodological Answer : The compound’s dual reactivity (azide for click chemistry, amine for carbodiimide coupling) requires careful optimization of reaction stoichiometry and pH. The 11-unit PEG spacer enhances solubility and reduces steric hindrance during conjugation. Validate reaction efficiency using MALDI-TOF for small molecules or SDS-PAGE for proteins . Monitor azide-alkyne cycloaddition kinetics via UV-vis spectroscopy (tracking triazole formation at ~260 nm) .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile with 0.1% TFA) to assess purity. Retention time shifts may indicate PEG hydration variability .
  • Spectroscopy : Confirm structure via 1^1H NMR (δ 3.5–3.7 ppm for PEG protons, δ 1.8–2.2 ppm for amine protons) and FTIR (azide stretch at ~2100 cm1^{-1}) .
  • Stability Testing : Perform accelerated degradation studies under light, heat (40°C), and humidity (75% RH) to identify storage conditions (-20°C, desiccated) .

Q. What are the standard protocols for handling this compound to ensure safety and reproducibility?

  • Methodological Answer :

  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Avoid inhalation by working in a fume hood .
  • Solubility : Pre-dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis. For aqueous buffers, use PBS (pH 7.4) with sonication to avoid aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound under varying pH conditions?

  • Methodological Answer :

  • Problem : Amine protonation at low pH (<6) reduces nucleophilicity, while high pH (>8) may degrade PEG chains.
  • Optimization : Titrate reaction pH (6.5–7.5) and use coupling agents like EDC/sulfo-NHS for amine activation. Quantify unreacted amine via TNBS assay .
  • Data Interpretation : Compare yields across pH conditions using ANOVA; report p-values to identify statistically significant outliers .

Q. What experimental strategies mitigate PEG-related interference in downstream analytical assays?

  • Methodological Answer :

  • Interference Source : PEG can quench fluorescence or adsorb to sensor surfaces.
  • Mitigation :
  • Size-Exclusion Chromatography : Separate PEG conjugates from free molecules using Sephadex G-25 .
  • Surface Plasmon Resonance (SPR) : Use dextran-free sensor chips and 0.005% Tween-20 in running buffer to minimize nonspecific binding .
  • Validation : Include PEG-only controls in assays to quantify background signals .

Q. How should researchers design experiments to address conflicting data on this compound’s cytotoxicity in cellular models?

  • Methodological Answer :

  • Variables to Control :
  • PEG Hydration : Lyophilize the compound to standardize hydration states before cellular exposure .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) using MTT and Annexin V assays .
  • Statistical Analysis : Apply Tukey’s HSD test to identify inter-group differences; report confidence intervals .

Key Methodological Resources

  • Synthesis Optimization : (structural analysis), (related PEG-amine reactivity).
  • Safety Protocols : (GHS classification), (storage guidelines).
  • Data Analysis Frameworks : (contradiction resolution), (statistical rigor).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.